N-(3-chloro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a morpholine ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with 2-oxoethyl morpholine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the mixture in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium iodide in acetone.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can be compared with similar compounds such as:
N-(3-CHLORO-2-METHYLPHENYL)-2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a similar chlorinated phenyl group but differs in its triazole and sulfanyl groups.
N-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE: This compound features a thieno[3,2-b]pyrrole ring instead of an indole ring, leading to different chemical and biological properties
Properties
Molecular Formula |
C23H22ClN3O4 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H22ClN3O4/c1-15-6-7-16(12-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
InChI Key |
ACIZPOUZOMVCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Cl |
Origin of Product |
United States |
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